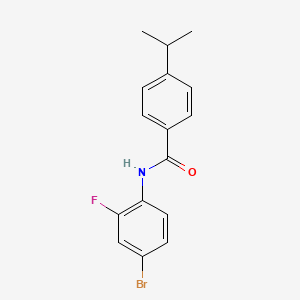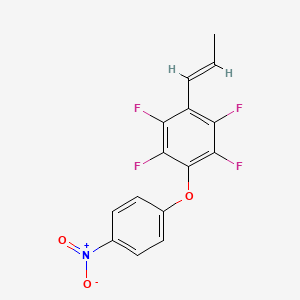
N-2-pyrimidinyl-4-(1H-pyrrol-1-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-2-pyrimidinyl-4-(1H-pyrrol-1-yl)benzenesulfonamide is a chemical compound that belongs to the class of small molecules known as P2X7 receptor antagonists. It was first synthesized by researchers at GlaxoSmithKline in the early 2000s. Since then, this compound has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
N-2-pyrimidinyl-4-(1H-pyrrol-1-yl)benzenesulfonamide acts as a competitive antagonist of the P2X7 receptor. P2X7 receptors are a type of ion channel that is expressed on various immune and non-immune cells. These receptors are involved in the regulation of immune responses, cell death, and inflammation. By blocking the P2X7 receptor, N-2-pyrimidinyl-4-(1H-pyrrol-1-yl)benzenesulfonamide can reduce inflammation and cell death, making it a potential therapeutic agent for various diseases.
Biochemical and Physiological Effects:
N-2-pyrimidinyl-4-(1H-pyrrol-1-yl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been shown to inhibit the activation of microglia, a type of immune cell in the brain that is involved in neuroinflammation. Additionally, N-2-pyrimidinyl-4-(1H-pyrrol-1-yl)benzenesulfonamide has been shown to inhibit the growth of cancer cells and reduce tumor size in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-2-pyrimidinyl-4-(1H-pyrrol-1-yl)benzenesulfonamide in lab experiments is its specificity for the P2X7 receptor. This compound has been shown to have minimal off-target effects, making it a useful tool for investigating the role of P2X7 receptors in various diseases. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for the research on N-2-pyrimidinyl-4-(1H-pyrrol-1-yl)benzenesulfonamide. One potential direction is to investigate its potential therapeutic applications in other diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to develop more potent and selective P2X7 receptor antagonists that can be used in clinical trials. Additionally, further research is needed to understand the long-term effects of blocking the P2X7 receptor and to identify any potential side effects of using N-2-pyrimidinyl-4-(1H-pyrrol-1-yl)benzenesulfonamide as a therapeutic agent.
In conclusion, N-2-pyrimidinyl-4-(1H-pyrrol-1-yl)benzenesulfonamide is a promising compound that has shown potential therapeutic applications in various diseases. Its specificity for the P2X7 receptor and minimal off-target effects make it a useful tool for investigating the role of P2X7 receptors in various diseases. However, further research is needed to fully understand its mechanism of action and to identify any potential side effects of using this compound as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-2-pyrimidinyl-4-(1H-pyrrol-1-yl)benzenesulfonamide involves the reaction of 2-chloro-4-nitropyrimidine with 1H-pyrrole in the presence of a base. The resulting intermediate is then reacted with 4-aminobenzenesulfonamide to yield the final product. The synthesis of this compound is relatively simple and can be achieved with high yields.
Applications De Recherche Scientifique
N-2-pyrimidinyl-4-(1H-pyrrol-1-yl)benzenesulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties. This compound has been used in various studies to investigate the role of P2X7 receptors in various diseases, including cancer, Alzheimer's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
N-pyrimidin-2-yl-4-pyrrol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c19-21(20,17-14-15-8-3-9-16-14)13-6-4-12(5-7-13)18-10-1-2-11-18/h1-11H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRKUFKSQWHGPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyrimidin-2-yl)-4-(1H-pyrrol-1-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(4-chlorophenoxy)benzyl]piperidine](/img/structure/B5708063.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N,N-diphenylacetamide](/img/structure/B5708068.png)
![2-[benzyl(propyl)amino]ethanol](/img/structure/B5708070.png)
![methyl 4-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5708072.png)

![2-{[(5-chloro-2-nitrophenyl)thio]methyl}furan](/img/structure/B5708082.png)
![{4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5708090.png)
![(4-{[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]methyl}phenyl)(4-fluorophenyl)methanone](/img/structure/B5708100.png)
![benzaldehyde [5-(4-methoxybenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5708105.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5708120.png)

